molecular formula C16H20BN3O4 B1407949 1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1450642-64-4

1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1407949
CAS No.: 1450642-64-4
M. Wt: 329.2 g/mol
InChI Key: ALTIPQGSANXTSF-UHFFFAOYSA-N
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Description

The compound is a type of 1H-Pyrazole, which is a class of organic compounds that contain a five-membered aromatic ring of three carbon atoms and two nitrogen atoms . The specific compound you’re asking about has additional functional groups attached to it, including a 3-nitrophenylmethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of 1,3-diketones with arylhydrazines . Another method involves the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . The specific synthesis pathway for this compound would likely involve the addition of the 3-nitrophenylmethyl and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its pyrazole core, with the additional functional groups providing further complexity . The 3-nitrophenylmethyl group is a type of aryl group, which is a functional group derived from simple aromatic rings . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group contains a boron atom, which can participate in interesting chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. The pyrazole core can participate in a variety of reactions, including condensation reactions and cycloaddition reactions . The 3-nitrophenylmethyl group could potentially undergo electrophilic aromatic substitution reactions, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group could participate in reactions involving the boron atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more reactive. The boron-containing group could also influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

1H-Pyrazole derivatives, including those with a dioxaborolan-2-yl group, are actively explored in synthesis and characterization studies. For instance, Liao et al. (2022) focused on the synthesis and characterization of such derivatives, confirming their structures through various spectroscopic techniques and X-ray diffraction. The molecular structure was also validated using Density Functional Theory (DFT) calculations, aligning well with X-ray results (Liao et al., 2022).

Crystal Structure Analysis

The detailed study of crystal structures of these compounds is another key area of research. Yang et al. (2021) conducted a comprehensive analysis of the crystal structure and conformation of a 1H-pyrazole derivative. This included spectroscopic confirmations and DFT studies to compare molecular structures with crystallographic data, enhancing understanding of molecular conformations and electrostatic potentials (Yang et al., 2021).

Biological Activity Studies

1H-Pyrazole derivatives have been investigated for various biological activities. For example, Titi et al. (2020) synthesized pyrazole derivatives and explored their potential as antitumor, antifungal, and antibacterial agents. These studies included structural identification through spectroscopic methods and single crystal X-ray crystallography, providing insights into the biological activity origins (Titi et al., 2020).

Antimicrobial Agents

The antimicrobial potential of 1H-pyrazole derivatives is a significant focus area. Rai et al. (2009) synthesized a series of novel oxadiazoles with a 1H-pyrazole framework and assessed their antibacterial activity. These compounds were characterized analytically and spectrally, showing significant activity against various bacterial strains (Rai et al., 2009).

Exploration of Reactivity

Research also delves into the reactivity of these compounds in chemical reactions. Volkova et al. (2021) studied the Diels-Alder reaction with 4-nitrosopyrazoles, providing insights into the synthesis of new compounds with potential biological activities. Their study included organic synthesis methods and biological activity predictions using web resources (Volkova et al., 2021).

Luminescent Property Studies

The luminescent properties of fluorene copolymers bearing 1H-pyrazole derivatives have been explored. Cheon et al. (2005) synthesized a series of copolymers and studied their photoluminescent and electroluminescent properties, contributing to the understanding of their potential applications in optoelectronic devices (Cheon et al., 2005).

Process Development for Antibacterial Candidates

In pharmaceutical research, the process development for synthesizing antibacterial candidates using 1H-pyrazole derivatives is crucial. Yang et al. (2014) developed a cost-effective and environmentally benign route for large-scale preparation of a novel antibacterial candidate, emphasizing the importance of optimizing synthetic strategies (Yang et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the reactions of its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research involving this compound could be quite varied, given the versatility of the pyrazole core and the potential reactivity of the additional functional groups . Potential areas of interest could include the development of new synthetic methods, the exploration of new reactions involving the boron-containing group, or the investigation of the compound’s potential uses in various applications .

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BN3O4/c1-15(2)16(3,4)24-17(23-15)13-9-18-19(11-13)10-12-6-5-7-14(8-12)20(21)22/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTIPQGSANXTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
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1H-Pyrazole, 1-[(3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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